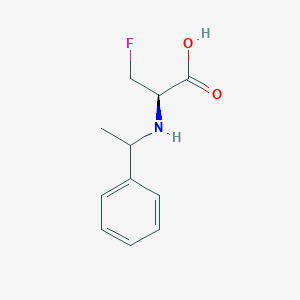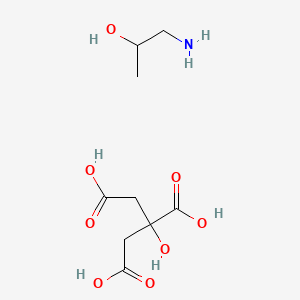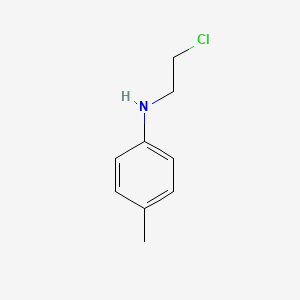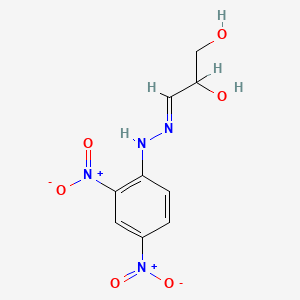
(+-)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone is a derivative of 2,4-dinitrophenylhydrazine, a compound commonly used in organic chemistry for the detection of carbonyl compounds. This compound is formed by the reaction of 2,4-dinitrophenylhydrazine with (±)-2,3-dihydroxypropanal, resulting in a hydrazone derivative. The compound is known for its stability and is often used in analytical chemistry for the identification and quantification of aldehydes and ketones.
Méthodes De Préparation
The synthesis of (±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone involves the reaction of 2,4-dinitrophenylhydrazine with (±)-2,3-dihydroxypropanal. The reaction typically occurs in an acidic medium, often using methanol as a solvent. The reaction conditions include refluxing the mixture to ensure complete reaction and formation of the hydrazone derivative .
- Dissolve 2,4-dinitrophenylhydrazine in methanol.
- Add (±)-2,3-dihydroxypropanal to the solution.
- Reflux the mixture for a specified period to ensure complete reaction.
- Isolate the product by filtration and recrystallization.
Analyse Des Réactions Chimiques
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Condensation Reactions: The formation of the hydrazone itself is a condensation reaction, where water is eliminated during the reaction between 2,4-dinitrophenylhydrazine and (±)-2,3-dihydroxypropanal.
Oxidation and Reduction:
Substitution Reactions: The hydrazone group can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include methanol, sulfuric acid, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone has several scientific research applications, including:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Biological Studies: Employed in studies involving the analysis of carbonyl compounds in biological samples, such as glucose derivatives.
Pharmaceutical Research: Utilized as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone involves the formation of a stable hydrazone derivative through a nucleophilic addition-elimination reaction. The nucleophilic -NH₂ group of 2,4-dinitrophenylhydrazine attacks the carbonyl carbon of (±)-2,3-dihydroxypropanal, followed by the elimination of a water molecule . This reaction stabilizes the carbonyl compound, making it easier to detect and quantify.
Comparaison Avec Des Composés Similaires
(±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
Cyclohexanone 2,4-dinitrophenylhydrazone: Used as a standard for elemental analysis and as a pharmaceutical intermediate.
Benzaldehyde 2,4-dinitrophenylhydrazone: Commonly used in the identification of aldehydes and ketones.
The uniqueness of (±)-2,3-Dihydroxypropanal (2,4-dinitrophenyl)hydrazone lies in its stability and specificity for certain carbonyl compounds, making it a valuable tool in analytical and pharmaceutical research.
Propriétés
Numéro CAS |
38996-31-5 |
|---|---|
Formule moléculaire |
C9H10N4O6 |
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]propane-1,2-diol |
InChI |
InChI=1S/C9H10N4O6/c14-5-7(15)4-10-11-8-2-1-6(12(16)17)3-9(8)13(18)19/h1-4,7,11,14-15H,5H2/b10-4+ |
Clé InChI |
IXJCSTOZBJRSDF-ONNFQVAWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C(CO)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


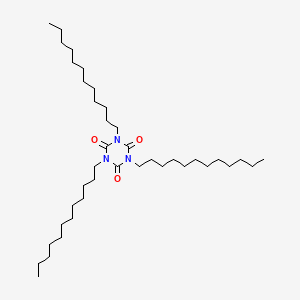
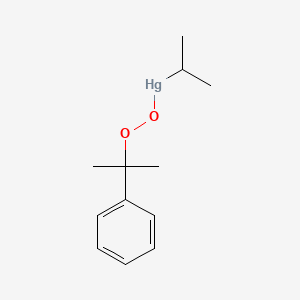
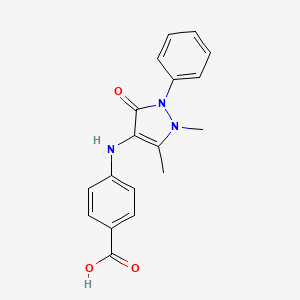
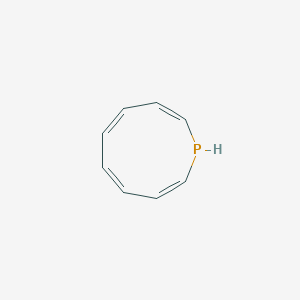



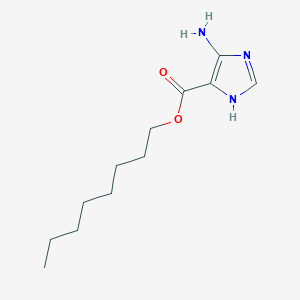
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
